REACTION_SMILES
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[C:34]([OH:35])(=[O:36])[CH3:37].[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][N:8]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[c:16]2[s:17][c:18](-[c:22]3[cH:23][c:24]4[cH:25][cH:26][n:27][cH:28][c:29]4[cH:30][cH:31]3)[c:19]([Cl:21])[n:20]2)[cH:32][cH:33]1>>[NH2:8][c:16]1[s:17][c:18](-[c:22]2[cH:23][c:24]3[cH:25][cH:26][n:27][cH:28][c:29]3[cH:30][cH:31]2)[c:19]([Cl:21])[n:20]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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COc1ccc(CN(C(=O)OC(C)(C)C)c2nc(Cl)c(-c3ccc4cnccc4c3)s2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN(C(=O)OC(C)(C)C)c2nc(Cl)c(-c3ccc4cnccc4c3)s2)cc1
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Name
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Type
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product
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Smiles
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Nc1nc(Cl)c(-c2ccc3cnccc3c2)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |